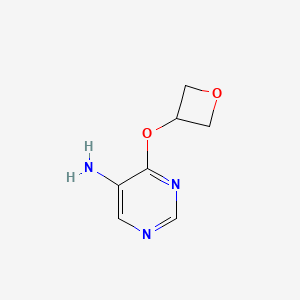
4-(oxetan-3-yloxy)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxetan-3-yloxy)pyrimidin-5-amine (4-OPPA) is a heterocyclic compound belonging to the class of pyrimidines. It is a versatile compound with various applications in scientific research and other fields. 4-OPPA is commonly used as a building block for the synthesis of various compounds, as well as in the study of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-(oxetan-3-yloxy)pyrimidin-5-amine is not fully understood. However, it is believed to act by interacting with proteins and enzymes in the cell. Specifically, this compound is thought to interact with amino acid residues in proteins and enzymes, which can affect the structure and function of the proteins and enzymes. Additionally, this compound is believed to interact with nucleic acids, which can affect gene expression and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various organisms, including bacteria, plants, and animals. This compound has been shown to have various effects on the cell, including the inhibition of enzyme activity, the modulation of gene expression, and the modulation of cell signaling pathways. Additionally, this compound has been shown to have various effects on the body, including the modulation of hormone levels, the modulation of metabolic pathways, and the modulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
4-(oxetan-3-yloxy)pyrimidin-5-amine is a versatile compound with various advantages and limitations for lab experiments. One of the main advantages of this compound is its low cost and availability. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experiments. However, this compound can also be toxic in high concentrations, which can limit its use in certain experiments.
Orientations Futures
The future directions for 4-(oxetan-3-yloxy)pyrimidin-5-amine are numerous. One potential direction is the development of new and improved synthesis methods. Additionally, there is potential to study the biochemical and physiological effects of this compound in more detail. Additionally, there is potential to explore the use of this compound in the development of new drugs and therapies. Finally, there is potential to explore the use of this compound in the study of various diseases and disorders.
Méthodes De Synthèse
4-(oxetan-3-yloxy)pyrimidin-5-amine can be synthesized by a variety of methods. One of the most commonly used methods is the condensation reaction between pyrimidine and an aldehyde in the presence of a base. This reaction typically requires the use of a catalyst, such as potassium carbonate or sodium hydroxide, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically takes place at a temperature of around 160°C and a pressure of 1-2 atm.
Applications De Recherche Scientifique
4-(oxetan-3-yloxy)pyrimidin-5-amine is a versatile compound with various applications in scientific research. It has been used as a building block for the synthesis of various compounds, such as amino acids, peptides, and nucleosides. This compound has also been used in the study of biochemical and physiological effects, such as the effects of drugs, hormones, and other compounds on cells. Additionally, this compound has been used in the study of enzyme inhibition and protein-protein interactions.
Propriétés
IUPAC Name |
4-(oxetan-3-yloxy)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-6-1-9-4-10-7(6)12-5-2-11-3-5/h1,4-5H,2-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWDUTVIBSCHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=NC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

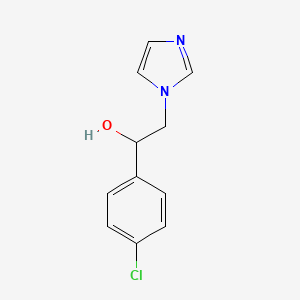

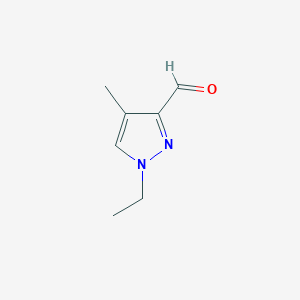
amino}butanoic acid](/img/structure/B6619647.png)
![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)

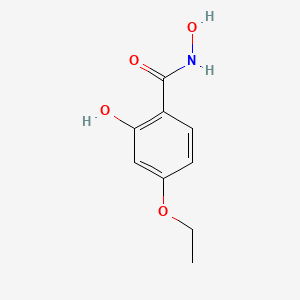
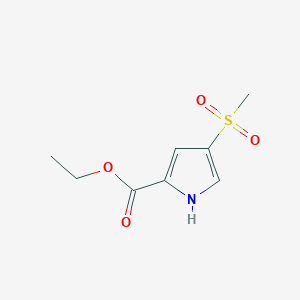
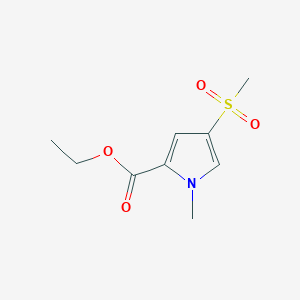
![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide](/img/structure/B6619686.png)
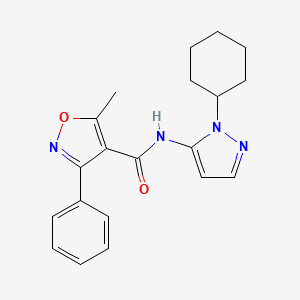
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6619712.png)

